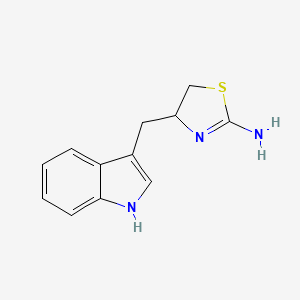
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is a heterocyclic compound that features both indole and thiazole moieties. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine typically involves multicomponent reactions. One common method includes the reaction of indole derivatives with thioamides under specific conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and using efficient catalysts to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups onto the indole or thiazole rings .
Applications De Recherche Scientifique
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in oncology and neurology.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate different biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but lack the thiazole ring.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring but do not have the indole moiety.
Uniqueness: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is unique due to the combination of both indole and thiazole rings in its structure.
Propriétés
Numéro CAS |
25680-45-9 |
|---|---|
Formule moléculaire |
C12H13N3S |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
4-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-15-9(7-16-12)5-8-6-14-11-4-2-1-3-10(8)11/h1-4,6,9,14H,5,7H2,(H2,13,15) |
Clé InChI |
HPRYYZRCAOOUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(S1)N)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

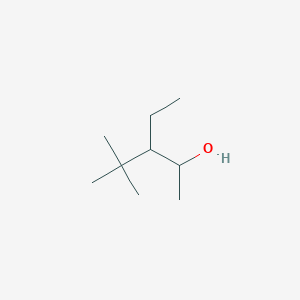
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)

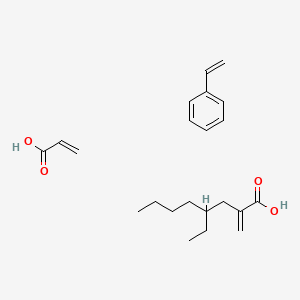

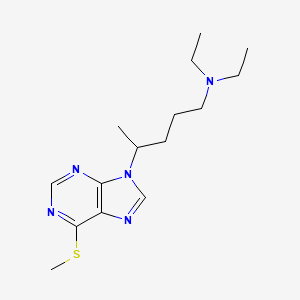

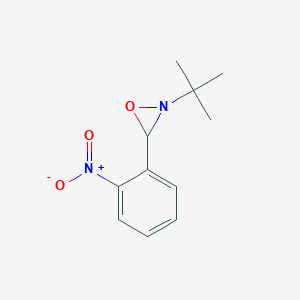
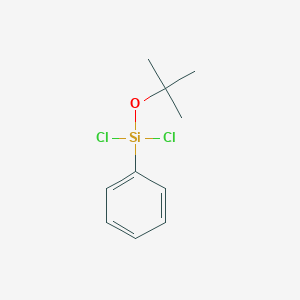
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
